N-[2-(4-methoxyphenoxy)ethyl]-N-methylamine
Description
Nuclear Magnetic Resonance Spectral Analysis
Nuclear Magnetic Resonance spectroscopy serves as a fundamental analytical tool for elucidating the molecular structure of this compound. The proton Nuclear Magnetic Resonance spectrum reveals characteristic signals corresponding to different hydrogen environments within the molecule. The aromatic protons associated with the 4-methoxyphenyl ring typically appear in the chemical shift range of 6.8 to 7.2 parts per million, displaying the expected splitting patterns for para-disubstituted benzene rings.
The methoxy group attached to the phenyl ring generates a distinctive singlet signal around 3.7 parts per million, integrating for three protons and serving as a diagnostic peak for structural confirmation. The ethylene bridge connecting the phenoxy group to the N-methylamine moiety produces two distinct multiplets: the -OCH₂- protons appearing around 4.0 parts per million and the -NCH₂- protons resonating near 2.8 parts per million. The N-methyl group manifests as a singlet signal at approximately 2.4 parts per million, integrating for three protons.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information by revealing the carbon skeleton architecture. The aromatic carbon signals appear in the expected range of 110 to 160 parts per million, with the methoxy-substituted carbon showing characteristic downfield shifts due to oxygen substitution effects. The aliphatic carbons of the ethylene bridge and N-methyl group resonate in the typical range of 20 to 70 parts per million, with chemical shifts reflecting their respective electronic environments.
Fourier-Transform Infrared Spectral Profiling
Fourier-Transform Infrared spectroscopy provides valuable information about the functional groups present in this compound through characteristic vibrational frequencies. The aromatic C-H stretching vibrations typically appear in the region of 3000 to 3100 wavenumbers, while aliphatic C-H stretching occurs in the range of 2800 to 3000 wavenumbers. The presence of the methoxy group is confirmed by characteristic C-O stretching vibrations around 1250 wavenumbers and C-O-C asymmetric stretching near 1170 wavenumbers.
The aromatic C=C stretching vibrations manifest in the fingerprint region between 1400 and 1600 wavenumbers, providing information about the benzene ring system. The ether linkage between the phenyl ring and ethyl chain produces distinctive C-O stretching absorptions around 1050 to 1150 wavenumbers. Secondary amine N-H stretching, if detectable, would appear as a weak absorption in the 3200 to 3500 wavenumber region, though this may be obscured by other absorptions or absent due to intermolecular hydrogen bonding effects.
The infrared spectrum also reveals characteristic bending and wagging vibrations of the methyl groups attached to both the oxygen and nitrogen atoms. These deformation modes typically occur in the range of 1350 to 1480 wavenumbers and provide confirmatory evidence for the presence of these substituents. The overall spectral pattern serves as a molecular fingerprint for compound identification and purity assessment.
High-Resolution Mass Spectrometry Validation
High-Resolution Mass Spectrometry provides definitive molecular weight determination and elemental composition confirmation for this compound. The molecular ion peak at mass-to-charge ratio 181.1103 corresponds precisely to the calculated monoisotopic mass for the molecular formula C₁₀H₁₅NO₂. This high-resolution measurement, typically accurate to within 5 parts per million, confirms the elemental composition and distinguishes this compound from potential isomers or closely related structures.
Fragmentation patterns observed in tandem mass spectrometry experiments provide structural information about the molecule's connectivity and stability. Common fragmentation pathways include loss of the methoxy group (31 mass units) and cleavage of the ethylene bridge, producing characteristic fragment ions that support structural assignments. The base peak often corresponds to the 4-methoxyphenoxy cation, reflecting the stability of this aromatic system under ionization conditions.
Electrospray ionization techniques enable gentle ionization of this compound, preserving the molecular ion for accurate mass determination while minimizing extensive fragmentation. The positive ion mode typically produces protonated molecular ions [M+H]⁺, while negative ion mode may generate deprotonated species [M-H]⁻ depending on experimental conditions. These complementary ionization approaches enhance confidence in molecular weight determination and structural characterization.
Computational Chemistry Approaches
Density Functional Theory Calculations for Electronic Structure
Density Functional Theory calculations provide comprehensive insights into the electronic structure and molecular properties of this compound. The B3LYP functional combined with 6-31G** basis sets represents a widely employed computational approach for organic molecules of this size and complexity. These calculations yield optimized molecular geometries that reveal preferred conformations and intramolecular interactions affecting molecular stability.
The computed electronic structure elucidates charge distribution patterns throughout the molecule, highlighting regions of electron density concentration and depletion. The methoxy substituent acts as an electron-donating group, increasing electron density on the aromatic ring and influencing the overall electronic properties. The nitrogen atom in the ethylamine chain possesses a lone pair of electrons, contributing to the molecule's basicity and potential for intermolecular interactions.
Vibrational frequency calculations performed at the Density Functional Theory level provide theoretical predictions of infrared and Raman spectra, enabling comparison with experimental spectroscopic data. These calculations also confirm that optimized structures correspond to true energy minima by verifying the absence of imaginary frequencies. The calculated dipole moment provides information about molecular polarity and potential for intermolecular associations in condensed phases.
Molecular Orbital Analysis (HOMO-LUMO Gap Determination)
Molecular orbital analysis reveals the electronic frontier orbitals that govern chemical reactivity and electronic properties of this compound. The Highest Occupied Molecular Orbital typically exhibits significant electron density on the nitrogen atom and aromatic ring system, reflecting the electron-rich character of these molecular regions. The Lowest Unoccupied Molecular Orbital generally shows contributions from the aromatic system and may extend onto the ether linkage, indicating potential sites for electrophilic attack.
The energy gap between the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital provides crucial information about molecular stability, reactivity, and electronic excitation properties. Smaller energy gaps indicate higher chemical reactivity and lower kinetic stability, while larger gaps suggest greater molecular stability and reduced reactivity. For phenoxyethylamine derivatives, typical Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital gaps range from 5 to 8 electron volts, depending on substituent effects and molecular conformation.
The calculated molecular orbital energies enable prediction of ionization potential and electron affinity, fundamental properties that influence chemical behavior and intermolecular interactions. The spatial distribution of frontier orbitals provides insights into regioselectivity in chemical reactions and helps predict sites of electrophilic and nucleophilic attack. These computational results complement experimental observations and guide synthetic strategies for derivative preparation.
X-ray Crystallography Studies (When Applicable)
X-ray crystallography represents the ultimate structural characterization technique when suitable single crystals of this compound can be obtained. Crystal structure determination provides precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions within the solid state. The typical C-O bond length in the methoxy group measures approximately 1.36 Angstroms, while the ether linkage C-O bonds span roughly 1.42 Angstroms.
Crystal packing analysis reveals intermolecular interactions that stabilize the solid-state structure, including potential hydrogen bonding, van der Waals contacts, and aromatic stacking interactions. The dihedral angle between the aromatic ring and ethylamine chain provides information about molecular conformation and flexibility. For related phenoxy compounds, this angle typically ranges from 60 to 120 degrees, depending on steric and electronic factors.
Thermal parameters derived from X-ray analysis indicate atomic motion within the crystal lattice and provide insights into molecular flexibility and disorder. The successful crystallization and structure determination of this compound would require careful selection of crystallization conditions, including solvent choice, temperature control, and nucleation management. The resulting structural data serves as a benchmark for validating computational predictions and understanding structure-property relationships.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-11-7-8-13-10-5-3-9(12-2)4-6-10/h3-6,11H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUZQODGTCVVBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368949 | |
| Record name | 2-(4-Methoxyphenoxy)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102246-82-2 | |
| Record name | 2-(4-Methoxyphenoxy)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(4-methoxyphenoxy)ethyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of N-[2-(4-methoxyphenoxy)ethyl]-N-methylamine typically involves the reaction of 4-methoxyphenol with an appropriate ethanamine derivative under controlled conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by nucleophilic substitution with an ethanamine derivative. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol, and the product is purified through recrystallization or chromatography .
Chemical Reactions Analysis
2-(4-Methoxyphenoxy)-N-methylethanamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form a corresponding alcohol using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
2-(4-Methoxyphenoxy)-N-methylethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenoxy)ethyl]-N-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may act as an agonist or antagonist, depending on the target and the context of its use. The pathways involved in its action are typically related to its chemical structure and the functional groups present .
Comparison with Similar Compounds
Backbone Modifications
- Ether vs. Direct Linkage: The presence of a phenoxy group (ether linkage) in this compound reduces lipophilicity compared to 2-(4-methoxyphenyl)-N-methylethanamine, which has a direct phenyl-ethyl chain (logP difference ~0.8) . This ether group enhances solubility in polar solvents like methanol, as seen in polymerization reactions .
- Triazole and Sulfonamide Derivatives: Adding a triazole ring (Compound 7a) or sulfonamide (Compound in ) introduces hydrogen-bonding sites, improving target binding in anticancer or enzymatic assays.
Biological Activity
N-[2-(4-methoxyphenoxy)ethyl]-N-methylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a methoxyphenoxy group linked to an ethyl chain and a methylamine moiety. Its structural formula can be represented as follows:
- Molecular Formula: C₁₄H₁₉NO₂
- Molecular Weight: 235.31 g/mol
The presence of the methoxy group enhances lipophilicity, potentially improving the compound's ability to cross biological membranes.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as receptors and enzymes. This compound may act as an agonist or antagonist , influencing various signaling pathways depending on the target involved. The methoxy and phenoxy groups contribute to its binding affinity and specificity towards biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various pathogens, demonstrating effective inhibition of growth in certain bacterial strains. The compound's structure allows it to interfere with microbial cell functions, making it a candidate for further development as an antimicrobial agent.
Cytotoxicity and Antitumor Effects
In vitro studies have shown that this compound possesses cytotoxic effects against several human tumor cell lines. For instance, it has been reported to exhibit GI50 values in the range of 2.40–13.5 μM against A549 (lung cancer) and DU145 (prostate cancer) cell lines . The mechanism underlying its antitumor activity may involve disruption of tubulin polymerization, similar to other known anticancer agents.
| Cell Line | GI50 (μM) | Activity |
|---|---|---|
| A549 | 2.40 | Cytotoxic |
| DU145 | 13.5 | Cytotoxic |
Case Studies
-
Study on Antipneumocystis Activity:
A series of analogs related to this compound were tested for their efficacy against Pneumocystis carinii. The results indicated that compounds with similar structural features exhibited varying degrees of activity with minimal toxicity, suggesting a favorable therapeutic index . -
Tubulin Polymerization Inhibition:
Another study evaluated the impact of this compound on tubulin polymerization, revealing that it significantly inhibited polymerization at micromolar concentrations. This suggests potential applications in cancer therapy where tubulin dynamics are critical .
Future Directions
The promising biological activities of this compound warrant further investigation into its pharmacokinetics and pharmacodynamics. Future studies should focus on:
- In Vivo Studies: Evaluating the compound's efficacy and safety in animal models.
- Mechanistic Studies: Elucidating the specific pathways through which the compound exerts its effects.
- Structural Modifications: Exploring analogs to enhance potency and selectivity.
Q & A
Q. What are the optimal synthetic routes for N-[2-(4-methoxyphenoxy)ethyl]-N-methylamine, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves alkylation of 4-methoxyphenoxyethyl precursors with methylamine derivatives under inert conditions (e.g., nitrogen atmosphere). Key steps include refluxing in aprotic solvents (e.g., THF or DMF) and using catalysts like cesium carbonate for nucleophilic substitution . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to achieve >95% purity. Monitor reaction progress using TLC or HPLC to minimize side products like unreacted amines or halogenated byproducts .
Q. How can the structural and electronic properties of this compound be characterized?
- Methodological Answer : Use 1H/13C NMR to confirm the methoxyphenyl (δ 3.8 ppm for OCH₃) and ethylamine backbone (δ 2.5–3.2 ppm for N–CH₂). FT-IR identifies N–H stretches (3300–3500 cm⁻¹) and aryl ether C–O–C bonds (~1250 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ = 224.15 g/mol). X-ray crystallography (if crystalline) resolves stereoelectronic effects of the methoxy group on aromatic ring planarity .
Advanced Research Questions
Q. How does this compound interact with biological targets such as serotonin receptors or enzymes?
- Methodological Answer : Conduct radioligand binding assays (e.g., 5-HT₁A/2A receptors) to measure Ki values. Use molecular docking (software: AutoDock Vina) to model interactions between the methoxyphenyl group and receptor hydrophobic pockets. Compare with analogs lacking the methoxy substituent to assess electronic effects on binding affinity . Validate functional activity via cAMP or calcium flux assays in transfected HEK293 cells .
Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies?
- Methodological Answer : Address pharmacokinetic variability by:
- Measuring plasma protein binding (equilibrium dialysis) to assess bioavailability.
- Performing metabolic stability assays (microsomal incubation) to identify cytochrome P450-mediated degradation.
- Using BBB permeability models (PAMPA-BBB) to evaluate central nervous system penetration, critical for neuroactive compounds .
Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?
- Methodological Answer : Employ density functional theory (DFT) (e.g., B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. Simulate reaction pathways for functionalization (e.g., Suzuki coupling at the phenyl ring) using Gaussian or ORCA. Validate predictions with small-scale exploratory reactions monitored by LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
